molecular formula C25H28N4O B10927147 azepan-1-yl(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

azepan-1-yl(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10927147
M. Wt: 400.5 g/mol
InChI Key: YFAASMLOCZFWHP-UHFFFAOYSA-N
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Description

1-AZEPANYL(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE typically involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, followed by further functionalization to introduce the azepanyl and dicyclopropyl groups . The reaction conditions often require the use of glacial acetic acid and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-AZEPANYL(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-AZEPANYL(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-AZEPANYL(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK/cyclin complex and the activation of downstream apoptotic signals.

Comparison with Similar Compounds

Uniqueness: 1-AZEPANYL(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the azepanyl and dicyclopropyl groups enhances its binding affinity to molecular targets and its overall stability.

Properties

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

azepan-1-yl-(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C25H28N4O/c30-25(28-14-6-1-2-7-15-28)20-16-21(17-10-11-17)26-24-22(20)23(18-12-13-18)27-29(24)19-8-4-3-5-9-19/h3-5,8-9,16-18H,1-2,6-7,10-15H2

InChI Key

YFAASMLOCZFWHP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6

Origin of Product

United States

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